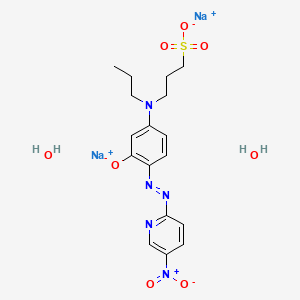
Nitro-PAPS (disodium dihydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitro-PAPS (disodium dihydrate) is a highly sensitive colorimetric reagent primarily used for the detection of iron (Fe(II)) in various samples. It has a maximal absorption wavelength of 592 nm, making it suitable for the determination of iron in serum and other biological samples. Additionally, it can be used to detect micro molar levels of copper, zinc, nickel, cobalt, and vanadium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nitro-PAPS (disodium dihydrate) involves the reaction of 2-(5-nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Nitro-PAPS (disodium dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and dried to obtain the disodium dihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Nitro-PAPS (disodium dihydrate) primarily undergoes complexation reactions with metal ions. It forms stable complexes with iron (Fe(II)), copper, zinc, nickel, cobalt, and vanadium, which can be detected colorimetrically .
Common Reagents and Conditions
The common reagents used in these reactions include the metal ions (Fe(II), Cu, Zn, Ni, Co, V) and the Nitro-PAPS reagent itself. The reactions are typically carried out in aqueous solutions under controlled pH conditions to ensure the formation of stable complexes .
Major Products Formed
The major products formed from these reactions are the metal-Nitro-PAPS complexes, which exhibit distinct color changes that can be measured spectrophotometrically. These complexes are used for the quantitative determination of the respective metal ions in various samples .
Aplicaciones Científicas De Investigación
Nitro-PAPS (disodium dihydrate) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Nitro-PAPS (disodium dihydrate) involves the formation of a complex with metal ions. The compound contains a pyridylazo group that binds to the metal ion, resulting in a color change that can be measured spectrophotometrically. This color change is due to the alteration in the electronic structure of the compound upon binding to the metal ion .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP): Another colorimetric reagent used for the detection of metal ions.
2-(5-Chloro-2-pyridylazo)-5-diethylaminophenol (Cl-PADAP): Similar to Br-PADAP, used for metal ion detection.
2-(5-Nitro-2-pyridylazo)-5-diethylaminophenol (Nitro-PADAP): A variant of Nitro-PAPS with different substituents on the phenol ring.
Uniqueness
Nitro-PAPS (disodium dihydrate) is unique due to its high sensitivity and specificity for iron (Fe(II)) detection. Its maximal absorption wavelength of 592 nm allows for precise and accurate measurements, making it a preferred choice in various analytical applications .
Propiedades
Fórmula molecular |
C17H23N5Na2O8S |
|---|---|
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate;dihydrate |
InChI |
InChI=1S/C17H21N5O6S.2Na.2H2O/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;;2*1H2/q;2*+1;;/p-2 |
Clave InChI |
VJDLDDQLRNWBDX-UHFFFAOYSA-L |
SMILES canónico |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
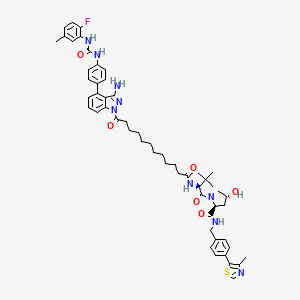
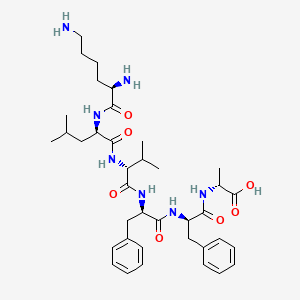

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
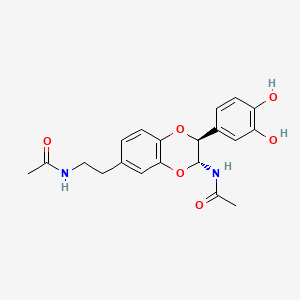

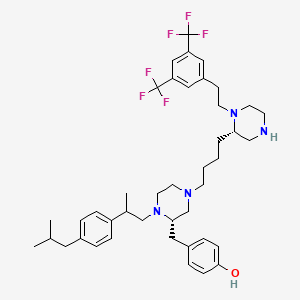
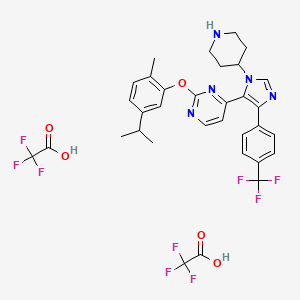
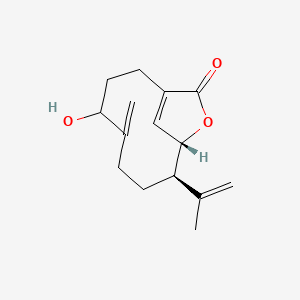
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)
![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
